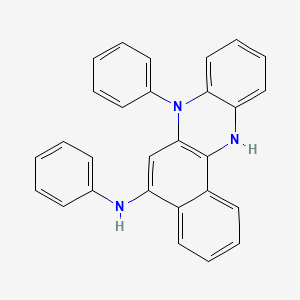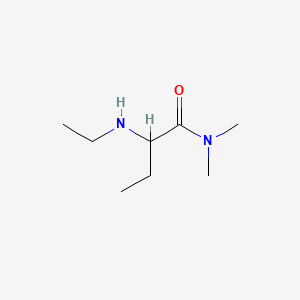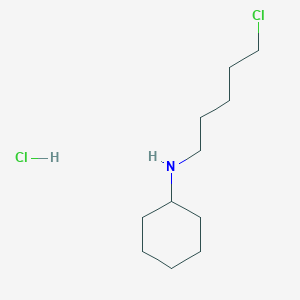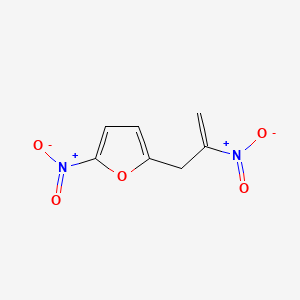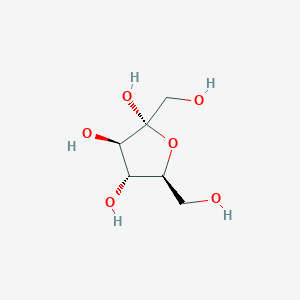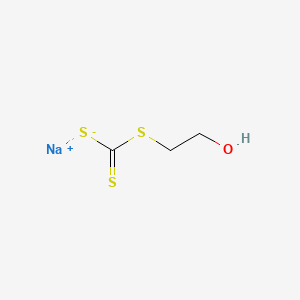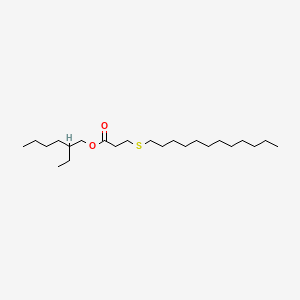
Dimorpholinopyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimorpholinopyridazinone is a chemical compound that belongs to the class of pyridazinones. It is characterized by the presence of two morpholine rings attached to a pyridazinone core. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimorpholinopyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of morpholine derivatives with pyridazine precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as purification and crystallization to obtain the final product. The use of advanced analytical techniques ensures the consistency and quality of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions
Dimorpholinopyridazinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Dimorpholinopyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of cosmetics, particularly as a UV absorber to protect products from damage caused by UV light
Mécanisme D'action
The mechanism of action of dimorpholinopyridazinone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Dimorpholinopyridazinone can be compared with other pyridazinone derivatives:
Pyridazinone: A simpler compound with a similar core structure but lacking the morpholine rings.
Morpholinopyridazinone: A related compound with only one morpholine ring attached to the pyridazinone core.
The uniqueness of this compound lies in its dual morpholine rings, which confer distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
Propriétés
Numéro CAS |
344770-47-4 |
|---|---|
Formule moléculaire |
C12H18N4O3 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
4,5-dimorpholin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H18N4O3/c17-12-11(16-3-7-19-8-4-16)10(9-13-14-12)15-1-5-18-6-2-15/h9H,1-8H2,(H,14,17) |
Clé InChI |
NDHNBHXAALUAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)NN=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


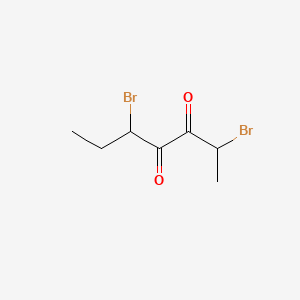

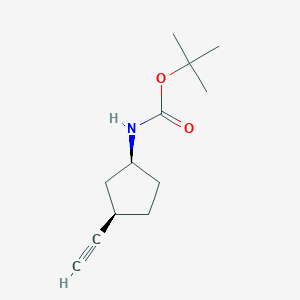
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

